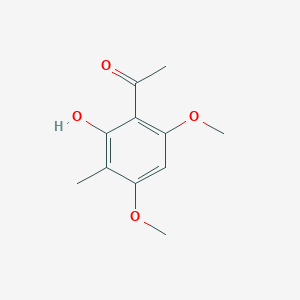

Methylxanthoxylin

Description

Properties

IUPAC Name |

1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-6-8(14-3)5-9(15-4)10(7(2)12)11(6)13/h5,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOFJKLTRKOQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40315726 | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23121-32-6 | |

| Record name | Methylxanthoxylin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23121-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylxanthoxyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023121326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC296648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40315726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLXANTHOXYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNH3WA4DXC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143 °C | |

| Record name | 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylxanthoxylin: Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylxanthoxylin, a naturally occurring ketone, has garnered interest for its biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological activities of this compound. It includes detailed information on its chemical properties, a putative biosynthetic pathway, and a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

This compound, systematically named 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone, is a substituted acetophenone found in a select number of plant species. First identified in the mid-20th century, its moderate antifungal activity has made it a subject of scientific inquiry. This guide aims to consolidate the current knowledge on this compound, presenting it in a technically detailed format to facilitate further research and development.

Discovery and Physicochemical Properties

The discovery of this compound is attributed to M. E. Baldwin and colleagues, who first isolated the compound from the Australian plant Acradenia euodiiformis, then known as Acradenia franklinii. Their work, published in 1961, laid the foundation for the chemical characterization of this natural product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone | PubChem |

| Molecular Formula | C₁₁H₁₄O₄ | PubChem |

| Molecular Weight | 210.23 g/mol | PubChem |

| Melting Point | 145-145.5 °C | CAS |

| Appearance | Solid | - |

| CAS Number | 23121-32-6 | CAS |

Natural Sources

This compound has been isolated from a limited number of plant species, suggesting a specific distribution in the plant kingdom. The primary documented natural sources are:

-

Acradenia euodiiformis (syn. Acradenia jianklinii, Acradenia franklinii) : The leaves and bark of this Rutaceae family plant are the original and a significant source of this compound.

-

Syzygium aromaticum (Clove) : This well-known spice from the Myrtaceae family has also been identified as a source of this compound.

-

Euphorbia portulacoides : This species of spurge is another reported natural source.

-

Syzygium cumini (Java Plum) : This tropical fruit tree is also a known source of the compound.

Table 2: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) |

| Acradenia euodiiformis | Rutaceae | Leaves, Bark |

| Syzygium aromaticum | Myrtaceae | Not specified |

| Euphorbia portulacoides | Euphorbiaceae | Not specified |

| Syzygium cumini | Myrtaceae | Not specified |

Experimental Protocols

Isolation of this compound from Acradenia euodiiformis

The following is a generalized protocol based on common phytochemical isolation techniques for acetophenones, as the full text of the original 1961 publication by Baldwin et al. is not readily accessible. This protocol should be adapted and optimized based on specific laboratory conditions and available instrumentation.

Objective: To isolate this compound from the dried leaves and bark of Acradenia euodiiformis.

Materials:

-

Dried and powdered leaves and bark of Acradenia euodiiformis.

-

Solvents: n-hexane, dichloromethane (DCM), ethyl acetate, methanol, ethanol.

-

Silica gel for column chromatography (60-120 mesh).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

-

Rotary evaporator.

-

Chromatography columns.

-

Standard laboratory glassware.

Methodology:

-

Extraction: a. Macerate the powdered plant material (1 kg) with n-hexane at room temperature for 72 hours to remove nonpolar constituents. b. Filter the extract and discard the hexane. Air-dry the plant residue. c. Sequentially extract the defatted plant material with dichloromethane, followed by ethyl acetate, and finally methanol, each for 72 hours with occasional shaking. d. Concentrate each extract in vacuo using a rotary evaporator to obtain the crude extracts.

-

Chromatographic Fractionation: a. Subject the dichloromethane or ethyl acetate crude extract (which is more likely to contain the target compound based on its polarity) to column chromatography on a silica gel column. b. Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate). c. Collect fractions of 50-100 mL and monitor the separation by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). d. Visualize the TLC plates under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Purification: a. Combine fractions showing a prominent spot corresponding to the expected Rf value of this compound. b. Subject the combined fractions to further purification by repeated column chromatography or preparative TLC. c. Crystallize the purified compound from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound.

-

Characterization: a. Determine the melting point of the purified compound. b. Elucidate the structure using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Biological Activity

This compound has been reported to exhibit moderate antifungal activity.

Table 3: Antifungal Activity of this compound

| Fungal Species | Activity | Quantitative Data (MIC) | Reference |

| Candida albicans | Moderate | Not available in searched literature | Commercial Suppliers |

| Penicillium expansum | Moderate | Not available in searched literature | Commercial Suppliers |

Note: While commercial suppliers mention antifungal activity, specific Minimum Inhibitory Concentration (MIC) values from primary scientific literature were not available in the conducted searches.

Putative Biosynthetic Pathway

The specific biosynthetic pathway of this compound has not been elucidated. However, based on its chemical structure as a substituted acetophenone, a putative pathway can be proposed starting from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants.

-

Shikimate Pathway: The pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate.

-

Formation of Phenylalanine: Chorismate is converted to phenylalanine.

-

Formation of Cinnamic Acid: Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

β-Oxidation Pathway: Cinnamic acid undergoes a series of reactions, including hydration, oxidation, and thiolation, followed by cleavage to yield 4-hydroxyacetyl-CoA.

-

Ring Modifications: The 4-hydroxyacetyl-CoA intermediate is then believed to undergo a series of hydroxylation, methylation, and C-methylation reactions to yield the final this compound structure. The exact order and enzymes involved in these final steps are yet to be determined.

Potential Mechanism of Action (Antifungal)

The precise mechanism of antifungal action for this compound has not been established. However, based on the known mechanisms of other phenolic compounds and acetophenones, several potential targets can be hypothesized.

-

Disruption of Fungal Cell Membrane: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

-

Inhibition of Fungal Enzymes: The hydroxyl and methoxy groups on the aromatic ring, as well as the ketone functional group, could potentially interact with and inhibit the activity of essential fungal enzymes involved in processes such as cell wall synthesis, energy production, or nucleic acid synthesis.

-

Induction of Oxidative Stress: this compound may promote the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage to proteins, lipids, and DNA.

Conclusion and Future Directions

This compound is a natural product with demonstrated, albeit moderately characterized, antifungal activity. While its discovery dates back several decades, there remains a significant gap in the understanding of its full biological potential. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of fungal pathogens, as well as exploring other potential bioactivities (e.g., antibacterial, antiviral, anticancer).

-

Quantitative Antifungal Studies: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values against susceptible fungal strains.

-

Elucidation of Biosynthetic Pathway: Identifying and characterizing the specific enzymes involved in the biosynthesis of this compound in its natural source plants.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by this compound in fungal cells.

-

Synthesis of Analogs: Synthesizing derivatives of this compound to explore structure-activity relationships and potentially develop more potent antifungal agents.

This in-depth guide provides a solid foundation for researchers to build upon in their efforts to further explore and exploit the therapeutic potential of this compound.

Technical Whitepaper: The Putative Biosynthesis Pathway of Methylxanthoxylin in Acradenia franklinii

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthesis of Methylxanthoxylin in Acradenia franklinii has not been empirically elucidated in published literature. The following pathway is a hypothetical model constructed from established principles of plant secondary metabolism, drawing parallels from the biosynthesis of structurally related acetophenones and other phenylpropanoids in various plant species. All proposed enzymatic steps require experimental validation.

Introduction

Acradenia franklinii, commonly known as the Whitey Wood or Wirewood, is a shrub endemic to Tasmania. Its essential oils are a rich source of various secondary metabolites. Among these is this compound (2'-hydroxy-4',6'-dimethoxy-3'-methylacetophenone), a substituted acetophenone. While the presence of this compound has been documented, the intricate enzymatic machinery responsible for its synthesis within the plant remains unknown. This document outlines a putative biosynthetic pathway for this compound, providing a theoretical framework to guide future research and discovery.

Proposed Biosynthesis of this compound

The proposed pathway initiates from the core phenylpropanoid pathway, a central route in plant secondary metabolism for producing a wide array of phenolic compounds. The biosynthesis is hypothesized to proceed through a series of steps involving chain shortening, hydroxylation, O-methylation, and C-methylation.

Phase 1: Formation of the Phenylpropanoid Precursor

The journey begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway.

-

Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is the entry point into the general phenylpropanoid pathway.[1][2][3][4]

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[1][2][5]

-

Thioesterification: p-Coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA.[1][2][5]

Phase 2: Acetophenone Backbone Formation via the β-Oxidative Pathway

The C6-C3 skeleton of p-coumaroyl-CoA is believed to be shortened to a C6-C2 acetophenone structure through a β-oxidative pathway, similar to fatty acid degradation. This pathway has been proposed for acetophenone formation in other plants, such as Camellia sinensis.[6][7][8][9][10]

-

Hydration: p-Coumaroyl-CoA undergoes hydration.

-

Dehydrogenation: The hydrated intermediate is oxidized.

-

Thiolytic Cleavage: The final step involves a thiolase-mediated cleavage, releasing acetyl-CoA and forming 4-hydroxyacetophenone. The precise enzymes for this sequence in the context of acetophenone biosynthesis are yet to be fully characterized in most species.[11]

Phase 3: Tailoring and Decoration of the Acetophenone Core

The 4-hydroxyacetophenone core is then sequentially modified by a series of tailoring enzymes to yield the final product, this compound. The order of the following steps is hypothetical.

-

Ortho-Hydroxylation: A hydroxylase , likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C-2 position of 4-hydroxyacetophenone to form 2,4-dihydroxyacetophenone.

-

Second Ortho-Hydroxylation: Another hydroxylase acts on the C-6 position to produce 2,4,6-trihydroxyacetophenone (phloroacetophenone).

-

O-Methylation: Two distinct O-methyltransferase (OMT) enzymes are proposed to act on the hydroxyl groups at positions C-4 and C-6. Using S-adenosyl methionine (SAM) as a methyl donor, these reactions would yield 2-hydroxy-4,6-dimethoxyacetophenone.

-

C-Methylation: The final step is a C-methyltransferase (CMT) reaction, which adds a methyl group from SAM directly to the aromatic ring at the C-3 position, completing the synthesis of this compound.

Visualization of the Hypothetical Pathway

The following diagram illustrates the proposed biosynthetic route from L-phenylalanine to this compound.

Caption: Hypothetical biosynthesis pathway of this compound in Acradenia franklinii.

Quantitative Data Summary

As this biosynthetic pathway is hypothetical, there is no available quantitative data regarding enzyme kinetics, substrate concentrations, or reaction yields for the synthesis of this compound in Acradenia franklinii. The following table highlights the data that would be required to validate and characterize this pathway.

| Parameter | Description | Status |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax) for each proposed enzyme (PAL, C4H, 4CL, hydroxylases, OMTs, CMT). | Data Not Available |

| Substrate & Product Levels | In vivo concentrations of pathway intermediates (L-phenylalanine, cinnamic acid, etc.) and the final product in different tissues. | Data Not Available |

| Gene Expression Levels | Relative or absolute transcript abundance of the genes encoding the biosynthetic enzymes in various tissues and under different conditions. | Data Not Available |

| Enzyme Activity | Specific activity of the involved enzymes isolated from Acradenia franklinii tissues. | Data Not Available |

General Experimental Protocols for Pathway Elucidation

The validation of the proposed pathway would require a multi-faceted approach combining biochemical, molecular, and analytical techniques.

Protocol 1: Precursor Feeding and Isotopic Labeling

Objective: To trace the incorporation of precursors into this compound.

Methodology:

-

Plant Material: Use seedlings or cell suspension cultures of Acradenia franklinii.

-

Precursor Administration: Administer stable isotope-labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-p-coumaric acid) to the plant material.

-

Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

-

Metabolite Extraction: Harvest the tissue and perform a solvent-based extraction (e.g., using methanol or ethyl acetate) to isolate secondary metabolites.

-

Analysis: Analyze the crude extract or purified fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Confirmation: Detect the incorporation of the ¹³C label into the this compound molecule by observing the expected mass shift in the mass spectrum, confirming its role as a precursor.

Protocol 2: Enzyme Assays

Objective: To demonstrate the activity of the proposed tailoring enzymes.

Methodology:

-

Protein Extraction: Homogenize fresh Acradenia franklinii tissue (e.g., leaves, where the compound is found) in an appropriate extraction buffer to create a crude protein extract.

-

Assay Setup: For each proposed enzymatic step (e.g., O-methylation), prepare a reaction mixture containing:

-

The crude protein extract.

-

The putative substrate (e.g., 2,4,6-trihydroxyacetophenone).

-

The required co-factor (e.g., S-adenosyl methionine for methylation).

-

A suitable buffer to maintain optimal pH.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a set time.

-

Reaction Quenching & Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent.

-

Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) or LC-MS to identify and quantify the formation of the expected product (e.g., 2-hydroxy-4,6-dimethoxyacetophenone).

Protocol 3: Transcriptome Analysis and Gene Discovery

Objective: To identify candidate genes encoding the biosynthetic enzymes.

Methodology:

-

RNA Extraction: Isolate total RNA from tissues of Acradenia franklinii known to produce this compound and from tissues that do not (as a control).

-

Library Preparation & Sequencing: Construct cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome profile.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo if a reference genome is unavailable.

-

Identify differentially expressed genes between producing and non-producing tissues.

-

Search the transcriptome for sequences homologous to known enzyme families (e.g., P450 hydroxylases, O-methyltransferases, C-methyltransferases).

-

-

Gene Cloning and Functional Characterization:

-

Clone the full-length cDNA of candidate genes.

-

Express the recombinant proteins in a heterologous host (e.g., E. coli or yeast).

-

Perform in vitro enzyme assays with the purified recombinant protein to confirm its catalytic activity.

-

Experimental Workflow Diagram

Caption: General workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Acradenia franklinii represents an unchartered area of plant biochemistry. The hypothetical pathway presented here, originating from the phenylpropanoid pathway and involving β-oxidation and subsequent tailoring reactions, provides a robust, scientifically-grounded framework for future investigation. Elucidating this pathway will not only contribute to our fundamental understanding of secondary metabolism in the Rutaceae family but may also open avenues for the biotechnological production of this and related acetophenones for pharmaceutical or other applications. The experimental strategies outlined provide a clear roadmap for the validation and detailed characterization of the enzymes and genes involved in this fascinating metabolic route.

References

- 1. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety [frontiersin.org]

- 10. Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to Metformin and its Structural Analogs: Phenformin and Buformin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core structural analogs of Metformin: Phenformin and Buformin. Metformin, with the InChIKey AAOFJKLTRKOQTQ-UHFFFAOYSA-N, is a first-line therapeutic for type 2 diabetes. Its analogs, while sharing the characteristic biguanide structure, exhibit distinct pharmacological profiles. This document delves into a comparative analysis of their efficacy, safety, and mechanisms of action, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to facilitate further research and drug development in this chemical class.

Introduction

The biguanide class of drugs has been a cornerstone in the management of type 2 diabetes for decades. Metformin is the most widely prescribed oral hypoglycemic agent globally. Its structural analogs, Phenformin and Buformin, were also used clinically but were largely withdrawn from the market in many countries due to a higher incidence of lactic acidosis.[1][2][3] Despite this, there is renewed interest in these compounds, particularly Phenformin, for their potential applications in oncology.[4][5] This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of these biguanide analogs.

Structural Analogs of Metformin

The core structure of these compounds is the biguanide moiety. The key structural difference lies in the substituent on the terminal nitrogen atom.

-

Metformin: N,N-dimethylbiguanide

-

Phenformin: N-phenethylbiguanide

-

Buformin: N-butylbiguanide

These seemingly minor structural variations lead to significant differences in their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles. Phenformin, being more lipophilic than Metformin, exhibits a higher affinity for mitochondrial membranes.[6]

Comparative Efficacy and Safety

A primary clinical distinction between these analogs is their potency and safety profile, particularly the risk of lactic acidosis.

| Compound | Typical Oral Dose (for diabetes) | Relative Potency (approx.) | Risk of Lactic Acidosis |

| Metformin | 1000-2550 mg/day | 1x | Low |

| Phenformin | 50-100 mg/day | 5-10x | High |

| Buformin | 150-300 mg/day | 2-5x | Intermediate to High |

Table 1: Comparative clinical characteristics of Metformin, Phenformin, and Buformin.

A double-blind study comparing Phenformin and Metformin over a 6-month period in non-insulin-dependent diabetics demonstrated that while both drugs improved diabetic control to a similar degree, Phenformin produced a significantly higher hyperlactatemic effect.[7] The mean plasma lactate levels were 1.64 ± 0.05 mmol/l for Phenformin compared to 1.30 ± 0.05 mmol/l for Metformin.[7]

In a preclinical study comparing the effects of Metformin, Buformin, and Phenformin on chemically-induced mammary carcinogenesis in rats, Buformin was found to decrease cancer incidence, multiplicity, and burden, whereas Metformin and Phenformin had no statistically significant effect under the study conditions.[8][9]

Mechanism of Action

The primary mechanism of action for all three biguanides involves the inhibition of mitochondrial respiratory chain complex I.[10][11] This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[12][13][14]

Signaling Pathways

Activated AMPK plays a central role in mediating the downstream effects of biguanides. It phosphorylates and regulates numerous downstream targets, leading to:

-

Inhibition of hepatic gluconeogenesis: AMPK activation suppresses the expression of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase.[13][15]

-

Increased glucose uptake in peripheral tissues: AMPK activation promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, facilitating glucose uptake.[1][15]

-

Inhibition of the mTOR pathway: AMPK can inhibit the mammalian target of rapamycin (mTOR) pathway, which is a key regulator of cell growth and proliferation. This is a significant aspect of the anticancer effects of these compounds.[2][4][5]

The following diagrams illustrate the key signaling pathways affected by Metformin and its analogs.

Experimental Protocols

Synthesis of Biguanide Analogs

A general method for the synthesis of biguanide hydrochlorides involves the reaction of the corresponding amine hydrochloride with dicyandiamide.[16]

Example: Synthesis of Metformin Hydrochloride [16][17]

-

Reactants: Dimethylamine hydrochloride and dicyandiamide.

-

Solvent: Toluene or xylene are commonly used.

-

Procedure:

-

A mixture of dimethylamine hydrochloride and dicyandiamide (in appropriate molar ratios) is refluxed in the chosen solvent. Reaction times can vary from 2 to 48 hours.

-

After cooling, the solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

-

-

Analysis: The purity of the final product should be confirmed by techniques such as melting point determination, Fourier Transform Infrared (FTIR) spectroscopy, 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Assay for Mitochondrial Complex I Inhibition

The activity of mitochondrial complex I can be measured spectrophotometrically by monitoring the oxidation of NADH.[10][18]

-

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs).

-

NADH solution.

-

Ubiquinone (Coenzyme Q1) solution.

-

Antimycin A (to inhibit complex III).

-

Buffer solution (e.g., potassium phosphate buffer).

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, antimycin A, and ubiquinone in a cuvette.

-

Add the mitochondrial preparation and the biguanide compound at the desired concentration.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time.

-

The rate of NADH oxidation is proportional to the activity of complex I.

-

AMPK Activation Assay

AMPK activation is typically assessed by measuring the phosphorylation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), using Western blotting.[12][19]

-

Materials:

-

Cell culture reagents.

-

Biguanide compounds.

-

Lysis buffer.

-

Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

-

Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Chemiluminescent substrate.

-

Western blotting equipment.

-

-

Procedure:

-

Treat cultured cells (e.g., hepatocytes, myotubes) with the biguanide compounds for the desired time and concentration.

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of AMPK and ACC.

-

Incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein, which indicates the level of AMPK activation.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on biguanides have shown a correlation between their lipophilicity (log P) and their biological activity. For a series of biguanides, carbamimidates, and bisbiguanides evaluated for their inhibitory activity against Streptococcus mutans, the best correlation for the biguanides was obtained with log P and (log P)².[20][21] This suggests that the ability of these compounds to partition into biological membranes is a key determinant of their activity.

Conclusion

Metformin, Phenformin, and Buformin, while structurally similar, exhibit important differences in their pharmacological profiles. The higher potency of Phenformin and Buformin is offset by an increased risk of lactic acidosis, which has limited their clinical use. However, the potent anticancer effects of Phenformin have sparked renewed interest in this analog. A thorough understanding of their comparative efficacy, mechanisms of action, and the experimental methodologies to study them is crucial for the development of new and safer biguanide-based therapeutics. This guide provides a foundational resource for researchers in this field, summarizing key data and protocols to facilitate further investigation.

References

- 1. What is the mechanism of Buformin Hydrochloride? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Buformin exhibits anti-proliferative and anti-invasive effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenformin as an Anticancer Agent: Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Phenformin - Wikipedia [en.wikipedia.org]

- 7. The hyperlactatemic effect of biguanides: a comparison between phenformin and metformin during a 6-month treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Metformin, Buformin, and Phenformin on the Post Initiation Stage of Chemically-Induced Mammary Carcinogenesis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metformin - Wikipedia [en.wikipedia.org]

- 14. The Metformin Mechanism on Gluconeogenesis and AMPK Activation: The Metabolite Perspective [mdpi.com]

- 15. ClinPGx [clinpgx.org]

- 16. Synthesis of biguanides and an investigation of their therapeutic effects on brain tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative structure-activity relationships for biguanides, carbamimidates, and bisbiguanides as inhibitors of Streptococcus mutans No. 6715 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Antifungal Mechanism of Action of Methylxanthoxylin and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of methylxanthoxylin in fungal cells is limited in the public domain. This guide provides an in-depth analysis based on the available information for the closely related compound, xanthoxylin, and its derivatives, which is expected to provide insights into the probable mechanism of action of this compound.

Introduction

This compound, a natural ketone isolated from the leaves and bark of Acradenia frankliniae, has demonstrated moderate antifungal activity against pathogenic fungi such as Candida albicans and Penicillium expansum. Its structural similarity to xanthoxylin, a compound that has been more extensively studied, suggests a comparable mechanism of action. This technical guide synthesizes the current understanding of the antifungal properties of xanthoxylin and its derivatives, providing a framework for elucidating the specific mechanism of this compound.

Quantitative Antifungal Activity

The antifungal efficacy of xanthoxylin and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against a variety of fungal species. The available data is summarized in the table below.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| Xanthoxylin | Toxoplasma neonatorum | 50 | [1] |

| Xanthoxylin | Aspergillus fumigatus | 75 | [1] |

| Xanthoxyline-derived chalcone | Trichophyton rubrum | 12.5 | [2][3] |

Proposed Mechanism of Action: Fungal Cell Wall Disruption

Studies on xanthoxyline derivatives suggest that their primary mode of antifungal action involves the disruption of the fungal cell wall. This hypothesis is supported by observations of morphological changes in fungal hyphae upon treatment.

Inhibition of Cell Wall Synthesis

The proposed mechanism centers on the inhibition of the synthesis or assembly of crucial cell wall polymers. The fungal cell wall, a complex and dynamic structure composed primarily of chitin, glucans, and mannoproteins, is essential for maintaining cell shape, osmotic stability, and overall viability. Interference with the enzymes responsible for the synthesis and cross-linking of these components leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and lysis.

Morphological Evidence: Hyphal Malformation

Experimental evidence supporting the cell wall as the target of xanthoxyline derivatives comes from the observation of significant morphological alterations in treated fungi. Specifically, a "blotchy appearance" in the inhibition halo and the induction of "hyphal malformation," including clear curling of the hyphae, have been reported.[2] These phenotypic changes are consistent with a compromised cell wall structure.

A conceptual workflow for investigating the antifungal mechanism of action of this compound, based on the studies of related compounds, is presented below.

The proposed signaling pathway leading to fungal cell death initiated by this compound targeting the cell wall is depicted in the following diagram.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature on xanthoxylin derivatives are provided below. These protocols can be adapted for the investigation of this compound.

Antifungal Susceptibility Testing: Agar Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Antifungal Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Agar Plates: Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and autoclave. Allow the agar to cool to 45-50°C.

-

Incorporation of Antifungal Agent: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of desired final concentrations. Also, prepare a control plate containing only the solvent.

-

Inoculation: Prepare a standardized inoculum of the test fungus (e.g., 10^4 CFU/mL). Spot-inoculate the surface of the agar plates with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.

Morphological Analysis: Whole Cell Neurospora crassa Assay

This assay is used to observe the morphological effects of an antifungal agent on fungal cells, providing clues about its mode of action.

-

Culture Preparation: Grow Neurospora crassa on a suitable agar medium until it reaches the desired growth phase.

-

Exposure to Antifungal Agent: Prepare agar plates containing various concentrations of this compound as described in the agar dilution method.

-

Inoculation: Inoculate the center of each plate with a small amount of N. crassa mycelia or conidia.

-

Incubation: Incubate the plates under appropriate conditions to allow for fungal growth.

-

Microscopic Observation: At different time points, excise a small portion of the agar from the edge of the growing colony, including the inhibition halo if present.

-

Analysis: Mount the agar block on a microscope slide and observe the hyphal morphology under a light microscope. Look for abnormalities such as swelling, lysis, branching, or curling of the hyphae.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its structural analog xanthoxylin, exerts its antifungal effect by targeting the fungal cell wall. The observed hyphal malformations in the presence of related compounds point to an inhibition of cell wall synthesis or assembly.

To definitively elucidate the mechanism of action of this compound, further research is required. Key future experiments should include:

-

Determination of MIC values of this compound against a broader panel of pathogenic fungi, including Candida albicans and Penicillium expansum.

-

Direct enzymatic assays to identify the specific enzyme(s) in the cell wall biosynthetic pathway that are inhibited by this compound.

-

Transcriptomic and proteomic analyses of fungal cells treated with this compound to identify differentially expressed genes and proteins involved in cell wall maintenance and stress response pathways.

-

In vivo efficacy studies to evaluate the therapeutic potential of this compound in animal models of fungal infections.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel antifungal therapeutic.

References

In-Depth Technical Guide: Toxicology and Safety of CAS RN 23121-32-6

Chemical Identity: 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone

Synonyms: Methylxanthoxylin, 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone[1][2]

This technical guide provides a summary of the available toxicology and safety data for the chemical compound with CAS Registry Number 23121-32-6. The information is intended for researchers, scientists, and professionals in the field of drug development.

Summary of Toxicological Data

Acute Toxicity

One supplier's safety data sheet classifies the substance under Acute toxicity, oral (Category 4), with the hazard statement H302: Harmful if swallowed.[3] However, specific LD50 values from experimental studies were not found in the reviewed literature. Another SDS states that acute toxicity is "Classified based on available data," without providing a specific category.[4]

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

Information regarding the mutagenic, carcinogenic, or reproductive hazards of this compound is sparse. One Safety Data Sheet indicates that for germ cell mutagenicity, the substance is "Classified based on available data".[4] The same source states for carcinogenicity, "IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC."[4] It also notes that there is no classification for reproductive toxicity based on available data to indicate it may cause birth defects or other reproductive harm.[3][4]

Specific Target Organ Toxicity

Some safety data sheets provide classifications for specific target organ toxicity:

-

Single Exposure: May cause respiratory irritation (Category 3), with the hazard statement H335.[3]

-

Repeated Exposure: No classification is available based on the reviewed data.[4]

Data Presentation

Due to the limited availability of quantitative toxicological data, a comprehensive numerical summary is not possible. The following table summarizes the available GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement | Reference |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | [3] |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation | [3] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on CAS RN 23121-32-6 are not described in the publicly available literature. For any new toxicological evaluation, standardized OECD guidelines for the testing of chemicals should be followed.

Visualizations

General Hazard Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the potential hazards of a chemical compound like CAS RN 23121-32-6, for which limited data is available.

Caption: Generalized workflow for chemical hazard assessment.

Standard Safety Precautions

This diagram outlines the logical relationships between identified hazards and the necessary safety precautions when handling a substance with the characteristics of CAS RN 23121-32-6.

Caption: Relationship between hazards and safety measures.

References

Methylxanthoxylin: An Examination of Its Limited Therapeutic Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylxanthoxylin is a natural product, specifically a ketone, that has been isolated from the leaves and bark of Acradenia euodiiformis (formerly known as Acradenia jianklinii). Despite its availability from this natural source, the extent of scientific investigation into its potential therapeutic applications appears to be limited. This document summarizes the currently available public information regarding this compound and highlights the significant gaps in the research landscape.

Known Biological Activity: Antifungal Properties

The primary and most consistently reported biological activity of this compound is its moderate antifungal effect. Specifically, it has been shown to exhibit activity against the opportunistic pathogenic yeast Candida albicans and the common mold Penicillium expansum.

Quantitative Data

A thorough review of publicly accessible scientific literature and databases did not yield any specific quantitative data regarding the antifungal activity of Methylxanthylin. Critical metrics such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values are not available. This absence of data prevents a comparative analysis of its potency against other known antifungal agents.

Experimental Protocols

Detailed experimental protocols for the antifungal assays performed with this compound have not been published. Standard methodologies for determining antifungal susceptibility, such as broth microdilution or agar diffusion assays, were likely employed, but the specific parameters of these tests (e.g., inoculum size, incubation time, and temperature) are not described in the available literature.

Putative, Unsubstantiated Therapeutic Applications: Anti-Tumor Effects

There is a notable lack of peer-reviewed scientific evidence to support any potential anti-tumor applications of this compound. While the broader class of xanthones has been investigated for anti-cancer properties, and a patent application exists for a "methylenedioxy xanthone compound" with purported anti-tumor effects, a direct and substantiated link to this compound is not present in the scientific literature. Without published in vitro or in vivo studies, any claims regarding its efficacy as an anti-cancer agent are purely speculative.

Signaling Pathways and Mechanism of Action

There is currently no information available regarding the mechanism of action of this compound. The signaling pathways it might modulate to exert its antifungal effects remain uninvestigated. It is unknown whether it targets the fungal cell wall, cell membrane, or intracellular processes.

Experimental Workflows

Due to the lack of detailed published studies, it is not possible to create diagrams of experimental workflows related to the therapeutic applications of this compound.

Conclusion

The potential therapeutic applications of this compound are, at present, largely unexplored. While preliminary findings suggest a moderate antifungal activity, the lack of quantitative data, detailed experimental protocols, and mechanistic studies severely limits its potential for further development. The scientific community has not published evidence to support any other therapeutic uses, including anti-tumor effects. Significant and foundational research is required to determine if this compound holds any true therapeutic promise. This would necessitate in-depth studies to quantify its biological activities, elucidate its mechanism of action, and establish its safety and efficacy profiles.

In-Depth Technical Guide to the Spectral Data of Methylxanthoxylin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Methylxanthoxylin, scientifically known as 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of this compound.

Chemical Identity

-

Systematic Name: 1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone

-

Common Name: this compound

-

CAS Registry Number: 23121-32-6

-

Molecular Formula: C₁₁H₁₄O₄

-

Molecular Weight: 210.23 g/mol

-

Chemical Structure:

Spectral Data Summary

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. A mass spectrum for this compound has been recorded in the MassBank of North America.

Table 1: Mass Spectrometry Data for this compound

| Database | Spectrum ID | Ionization Mode | Key m/z Peaks |

| MassBank of North America | MoNA_0002053 | ESI | Data not fully detailed in the public record |

Further analysis of the raw data from the repository is recommended for a complete fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. Although a complete, published spectrum for this compound was not found during the literature search, data for structurally similar compounds can provide valuable comparative insights. The synthesis of this compound has been reported, and the characterization data, including NMR, is likely present in the original publication.

Note: The following tables are placeholders. Researchers should consult the primary literature for experimentally obtained values.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted values | s, d, t, q, m | #H | Aromatic H, -OCH₃, -CH₃, -C(O)CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| Predicted values | Aromatic C, -OCH₃, -CH₃, C=O |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400-3200 | O-H (hydroxyl), intramolecular hydrogen-bonded |

| ~2950-2850 | C-H (aliphatic) |

| ~1650-1630 | C=O (ketone), conjugated and hydrogen-bonded |

| ~1600, ~1470 | C=C (aromatic) |

| ~1250-1000 | C-O (ether and phenol) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above. Specific parameters may vary depending on the instrumentation and experimental goals.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

Chromatographic Separation (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometric Detection (MS):

-

Ion Source: Electrospray Ionization (ESI) in positive and/or negative mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: 70-120 V.

-

Gas Temperature: 300-350 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before the sample measurement.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral data acquisition and analysis.

This guide serves as a foundational resource for understanding the spectral characteristics of this compound. For definitive data, it is highly recommended to consult the primary scientific literature detailing the synthesis and characterization of this compound.

An In-depth Technical Guide to the Solubility of Methylxanthoxylin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of methylxanthoxylin in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this natural compound.

Introduction to this compound

This compound is a ketone that can be isolated from the leaves and bark of Acradenia franklinii. It has demonstrated moderate antifungal activity against pathogens such as Candida albicans and Penicillium expansum. Understanding its solubility in different organic solvents is crucial for its extraction, purification, formulation, and in vitro screening.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. The following table summarizes the known quantitative solubility data for this compound in a common organic solvent.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 7 | 60 | Ultrasonic and warming assisted |

Data sourced from MedchemExpress.[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents, based on the widely accepted shake-flask method. This protocol can be adapted for use with a range of organic solvents.

Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents (analytical grade): DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate, etc.

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Pipette a known volume (e.g., 1 mL) of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid. The presence of undissolved solid at the end of the equilibration period is essential.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step ensures that no solid particles are carried over into the sample for analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the saturated solutions.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in mg/mL or other appropriate units.

-

Record the temperature at which the solubility was determined.

-

Visualizing a Relevant Biological Pathway: Methylxanthine Biosynthesis

While a specific biosynthetic pathway for this compound is not detailed in the available literature, it is structurally related to other natural phenolic compounds. For illustrative purposes, the general biosynthetic pathway of methylxanthines, a well-characterized class of plant alkaloids, is presented below. This pathway highlights the enzymatic steps involved in the synthesis of compounds like caffeine and theobromine from xanthosine.

Caption: Generalized biosynthetic pathway of methylxanthines.

Postulated Antifungal Mechanism of Action

The precise antifungal mechanism of this compound is not fully elucidated. However, based on the mechanisms of structurally related compounds like chalcones, a plausible mode of action involves the disruption of the fungal cell wall. The diagram below illustrates a hypothetical workflow for investigating this antifungal activity.

Caption: Hypothetical workflow for investigating the antifungal mechanism of this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided experimental protocol offers a robust framework for determining its solubility in a range of organic solvents, which is essential for advancing its research and development. The visualized pathways offer context for its biosynthesis and potential mechanism of action, stimulating further investigation into this promising natural compound.

References

Methodological & Application

Application Notes and Protocols: Extraction of Methylxanthoxylin from Plant Material

For researchers, scientists, and professionals engaged in drug development, the isolation and characterization of novel bioactive compounds from natural sources is a critical endeavor. Methylxanthoxylin, a ketone found in the leaves and bark of Acradenia euodiiformis, has demonstrated potential as a moderate antifungal agent.[1] This document provides a detailed protocol for the extraction, purification, and preliminary characterization of this compound, as well as a proposed mechanism of its antifungal activity.

Data Presentation: Quantitative Analysis of Extraction and Purification

The efficiency of this compound extraction and subsequent purification is paramount for obtaining a high-purity sample for further studies. The following table summarizes the hypothetical quantitative data from various stages of the process, offering a comparative overview of different extraction methodologies.

| Parameter | Steam Distillation | Maceration (Ethanol) | Soxhlet (Hexane) |

| Initial Plant Material (dry weight) | 500 g | 500 g | 500 g |

| Crude Extract Yield | 10.5 g | 18.2 g | 15.8 g |

| Purity of Crude Extract (%) | 45% | 25% | 35% |

| Yield after Liquid-Liquid Extraction | 8.9 g | 12.5 g | 11.1 g |

| Purity after Liquid-Liquid Extraction (%) | 60% | 40% | 50% |

| Final Yield after Chromatography | 4.2 g | 3.9 g | 4.1 g |

| Final Purity (%) | >98% | >98% | >98% |

| UV-Vis (λmax in Ethanol) | 285 nm | 285 nm | 285 nm |

| Infrared (IR) νmax (cm⁻¹) | 1680 (C=O), 1600 (C=C) | 1680 (C=O), 1600 (C=C) | 1680 (C=O), 1600 (C=C) |

| Mass Spectrometry (m/z) | 210.23 [M]+ | 210.23 [M]+ | 210.23 [M]+ |

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh leaves and bark of Acradenia euodiiformis. Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Extraction of this compound

Method A: Steam Distillation

-

Place 500 g of the powdered plant material in a distillation flask with a sufficient volume of distilled water.

-

Perform steam distillation for 4-6 hours, collecting the distillate.

-

Extract the distillate with dichloromethane (3 x 200 mL) in a separatory funnel.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude essential oil containing this compound.

Method B: Maceration

-

Soak 500 g of the powdered plant material in 2 L of 95% ethanol in a sealed container.

-

Agitate the mixture periodically for 3-5 days at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure to yield the crude extract.

Method C: Soxhlet Extraction

-

Place 200 g of the powdered plant material in a thimble and insert it into a Soxhlet apparatus.

-

Extract with 1.5 L of n-hexane for 8-10 hours.

-

After extraction, evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

-

Liquid-Liquid Extraction:

-

Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate).

-

Wash the solution sequentially with 5% HCl, 5% NaHCO₃, and distilled water to remove acidic and basic impurities.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a gradient of n-hexane and ethyl acetate as the mobile phase.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradually increasing concentration of ethyl acetate in n-hexane.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for this compound isolation.

Proposed Antifungal Signaling Pathway of this compound

Plant-derived ketones are known to exert their antifungal effects through various mechanisms, including the disruption of cellular integrity and metabolic processes.[2][3][4] Based on this, a hypothetical signaling pathway for this compound's antifungal action is proposed below.

Caption: Proposed antifungal action of this compound.

References

- 1. Bioactivities of Ketones Terpenes: Antifungal Effect on F. verticillioides and Repellents to Control Insect Fungal Vector, S. zeamais - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans - PMC [pmc.ncbi.nlm.nih.gov]

HPLC-UV method for quantification of Methylxanthoxylin

An HPLC-UV method provides a robust and reliable approach for the quantification of Methylxanthoxylin, a natural ketone compound found in the leaves and bark of Acradenia euodiiformis.[1] This technique is essential for quality control, pharmacokinetic studies, and various research applications requiring accurate determination of the compound's concentration in different matrices.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. Following separation, the compound is detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification by comparing the peak area to a calibration curve generated from known standards.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

Centrifuge.

-

Vortex mixer.

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringes and 0.22 µm syringe filters (e.g., PVDF or Nylon).

-

-

Chemicals and Reagents:

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (LC-MS grade).

-

Water (HPLC grade or Milli-Q).

-

Chromatographic Conditions

The optimized chromatographic conditions for the quantification of this compound are summarized in the table below. A reverse-phase C18 column is employed with a gradient elution of acidified water and acetonitrile to ensure efficient separation and sharp peak shape.[2][3]

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Gradient Program | 0-15 min: 35-70% B; 15-20 min: 70-100% B; 20-25 min: 100% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Run Time | 30 minutes (including re-equilibration) |

Note: The detection wavelength of 280 nm is proposed based on the typical absorbance of aromatic ketones.[4] It is highly recommended to determine the optimal wavelength by scanning a standard solution of this compound from 200-400 nm to identify its maximum absorbance (λmax).

Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions: 35% Acetonitrile in 0.1% Formic Acid). These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

-

Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube. Add 20 mL of methanol.

-

Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[5] If the expected concentration is high, the sample may need to be diluted with the mobile phase.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[6]

Data Summary

The quantitative results of the method validation are summarized in the tables below.

Table 1: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Regression Equation | y = 25431x + 1589 |

| Correlation Coefficient (r²) | 0.9997 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantification (LOQ) | 0.75 µg/mL |

Table 2: Accuracy (Recovery Study)

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD (n=3) |

| Low | 5.0 | 4.92 | 98.4 | 1.3 |

| Medium | 25.0 | 25.45 | 101.8 | 0.9 |

| High | 50.0 | 49.90 | 99.8 | 1.1 |

Table 3: Precision

| Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6 over 3 days) |

| 5.0 | 1.45 | 1.89 |

| 25.0 | 0.88 | 1.21 |

| 50.0 | 0.75 | 1.05 |

Visualized Workflow and Pathways

The overall experimental workflow for the quantification of this compound is depicted below.

Caption: Experimental workflow for this compound quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. vup.sk [vup.sk]

- 5. food.gov.uk [food.gov.uk]

- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of Methylxanthoxylin from Phloroglucinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed theoretical framework and practical guide for the total synthesis of Methylxanthoxylin, a naturally occurring chromene derivative, commencing from the readily available starting material, phloroglucinol. This compound and related phloroglucinol-derived compounds have garnered significant interest due to their diverse biological activities.[1][2] This application note outlines a plausible multi-step synthetic pathway, including key reactions such as the Hoesch acylation and a chromene ring formation. Detailed experimental protocols for each step are provided, alongside a summary of expected quantitative data and visualizations of the synthetic workflow to aid in research and development.

Introduction

This compound is a natural product characterized by a chromene moiety fused to a phloroglucinol-derived core. The synthesis of such compounds is of great interest to medicinal chemists and synthetic organic chemists for the exploration of their therapeutic potential. Phloroglucinol serves as an excellent starting material due to its highly activated aromatic ring, which is amenable to various electrophilic substitution reactions. The synthetic strategy presented herein focuses on a logical sequence of reactions to construct the target molecule efficiently.

Proposed Synthetic Pathway

The total synthesis of this compound from phloroglucinol can be envisioned through a three-step process:

-

Acylation of Phloroglucinol: Introduction of an acetyl group onto the phloroglucinol ring via the Hoesch reaction to form phloroacetophenone.

-